3-(2-Bromoacetyl)benzonitrile
Overview
Description
3-(2-Bromoacetyl)benzonitrile: is an organic compound with the molecular formula C₉H₆BrNO . It is a derivative of benzonitrile, where a bromoacetyl group is attached to the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 3-Acetylbenzonitrile: The synthesis of 3-(2-Bromoacetyl)benzonitrile can be achieved by bromination of 3-acetylbenzonitrile.
From 3-Cyanophenacyl Bromide: Another method involves the reaction of 3-cyanophenacyl bromide with sodium diformamide in acetonitrile at 70°C, followed by treatment with hydrogen chloride in methanol and water.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-(2-Bromoacetyl)benzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 3-(2-Acetyl)benzonitrile using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Substitution: Various substituted benzonitriles.
Reduction: 3-(2-Acetyl)benzonitrile.
Oxidation: Corresponding carboxylic acids
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of heterocyclic compounds.
Biology and Medicine:
- Investigated for potential use in drug development due to its reactive bromoacetyl group.
- Used in the synthesis of biologically active molecules.
Industry:
- Utilized in the production of advanced materials and polymers.
- Applied in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 3-(2-Bromoacetyl)benzonitrile primarily involves its reactivity due to the presence of the bromoacetyl group. This group can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
- 3-(2-Bromoacetyl)benzenesulfonamide
- 3-Nitrophenethyl bromide
- 2-Bromo-1-(4-dimethylamino-phenyl)-ethanone
- 2-Bromo-4′-fluoroacetophenone
Comparison:
- 3-(2-Bromoacetyl)benzonitrile is unique due to its nitrile group, which provides additional reactivity and versatility in organic synthesis compared to similar compounds.
- The presence of the bromoacetyl group makes it particularly useful in nucleophilic substitution reactions, which is a distinguishing feature compared to other bromoacetyl derivatives .
Properties
IUPAC Name |
3-(2-bromoacetyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCGNFLHRINYCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370989 | |
Record name | 3-(2-Bromoacetyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50916-55-7 | |
Record name | 3-(2-Bromoacetyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-bromoacetyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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